N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide
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Overview
Description
N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyanopyridine moiety, a cyclohexyl group, and a phenylethene sulfonamide group.
Preparation Methods
The synthesis of N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound may also involve the use of boronic esters and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: The compound can be involved in coupling reactions such as the Suzuki–Miyaura coupling, which uses boronic esters and palladium catalysts.
Scientific Research Applications
N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide has diverse applications in scientific research:
Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}-2-phenylethene-1-sulfonamide can be compared with other similar compounds such as:
4-[(5-cyanopyridin-2-yl)oxy]benzoic acid: This compound shares the cyanopyridine moiety but differs in its overall structure and functional groups.
4-cyanopyridine: A simpler compound that contains the cyanopyridine group but lacks the additional complexity of the cyclohexyl and phenylethene sulfonamide groups.
Properties
IUPAC Name |
(E)-N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c21-14-17-6-11-20(22-15-17)26-19-9-7-18(8-10-19)23-27(24,25)13-12-16-4-2-1-3-5-16/h1-6,11-13,15,18-19,23H,7-10H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJTUNDIDFPFCP-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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